四氟化硫氧化物

描述

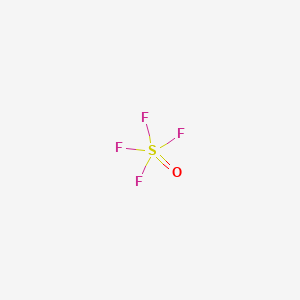

Sulfur tetrafluoride oxide, also known as thionyl tetrafluoride, is an inorganic compound with the formula SOF4 . It is a colorless gas . The molecular weight of sulfur tetrafluoride oxide is 124.058 .

Synthesis Analysis

The synthesis of sulfur tetrafluoride and its derivatives has been recognized in the literature . The amphoteric nature of SF4 results in its rich Lewis acidic and basic reactivities . The reactions with F− acceptors and donors yield [SF3]+ and [SF5]− salts, respectively . Lewis basic molecules can also form adducts with SF4 via various interaction motifs .

Molecular Structure Analysis

The shape of the sulfur tetrafluoride oxide molecule is a distorted trigonal bipyramid, with the oxygen found on the equator . The molecular structure of sulfur tetrafluoride oxide is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The amphoteric nature of SF4 results in its rich Lewis acidic and basic reactivities . The reactions with F− acceptors and donors yield [SF3]+ and [SF5]− salts, respectively . Lewis basic molecules can also form adducts with SF4 via various interaction motifs .

Physical and Chemical Properties Analysis

Sulfur tetrafluoride oxide is a colorless gas . The molecular weight of sulfur tetrafluoride oxide is 124.058 .

科学研究应用

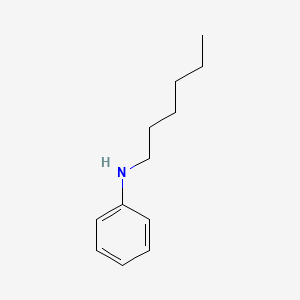

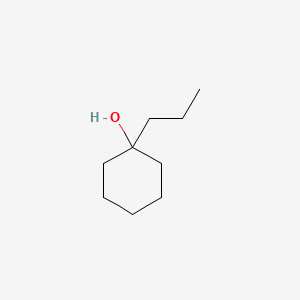

有机化学中的氟化剂

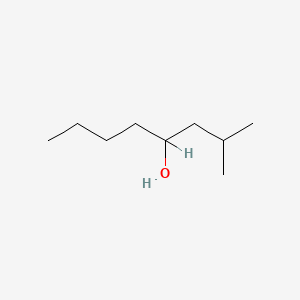

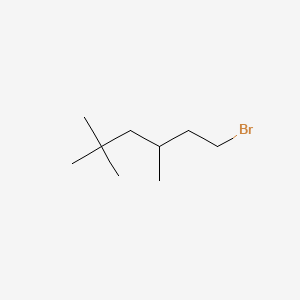

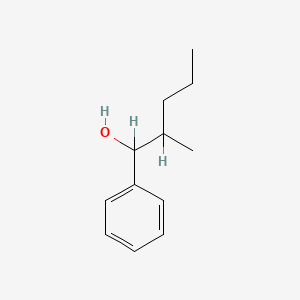

硫四氟化物以其能够有选择性地将氟原子引入有机化合物而闻名。自其发现以来,这一特性已被广泛利用,特别是用于在各种有机分子中有选择性地用氟原子取代羰基氧,如醛、醇、酮、羧酸、酯、酰胺、酐和有机卤化物。这种氟化能力扩展了合成有机化学的范围,并促进了制药、农药和材料科学的进步 (Boswell, Ripka, Scribner, & Tullock, 2011)。

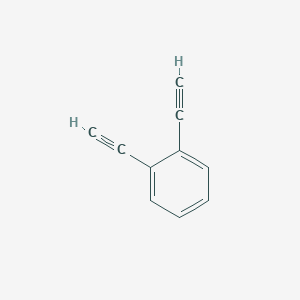

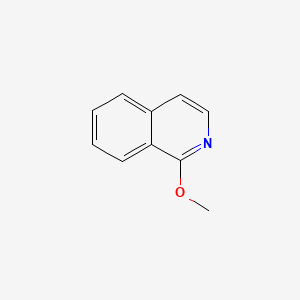

在SuFEx化学中的作用

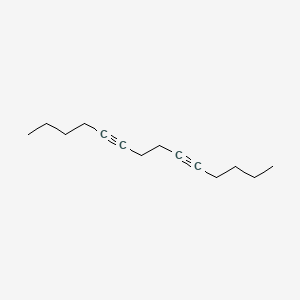

四氟化硫氧化物(SOF4)在硫氟交换(SuFEx)点击化学中发挥着关键作用。它通过硫氧和硫氮键的多维连接创造了可能。通过在SOF4衍生的亚硫酰氧二氟化物的硫中心上控制性地投射硫碳键,促进了各种化合物的合成,如磺酰亚胺氟化物、砜亚胺、磺酰亚胺和磺酰亚胺酸盐。这一发现为创造多功能分子结构开辟了新途径,这对于新材料和药物的开发至关重要 (Gao, Li, Wu, Moses, & Sharpless, 2018)。

与铀和钚化合物的反应性

硫四氟化物与铀和钚的各种氟化物、氧氟化物和氧化物展现出有趣的反应性。这些相互作用在核化学和材料科学领域具有重要意义,为了解这些元素在不同化学条件下的行为提供了见解。这些知识有助于理解核燃料加工和核废物管理 (Johnson, Fischer, & Steindler, 1961)。

结构和物理性质

对硫四氟化物的微波光谱和结构的研究有助于理解其分子几何结构和偶极矩。这些信息对于预测和解释其与其他化合物的反应和相互作用至关重要。这些研究在物理化学和分子物理学中具有基础性意义 (Tolles & Gwinn, 1962)。

作用机制

安全和危害

Sulfur tetrafluoride is a colorless gas with a distinct sulfur odor . It is highly toxic and corrosive . It reacts with moisture, forming hydrofluoric acid & thionyl fluoride . It can cause irritation to eyes, skin, mucous membrane; eye, skin burns (from SF4 releasing hydrofluoric acid on exposure to moisture); liquid: frostbite .

未来方向

The recent progress in the SF4-related chemistry is striking, involving various fields of chemistry . Recent advances, mainly in the last ten years, in syntheses and structures of SF4-related compounds including its cationic and anionic derivatives and adducts with Lewis bases are concisely reviewed . Their uses in fundamental and applied inorganic chemistries are also described .

属性

IUPAC Name |

tetrafluoro(oxo)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4OS/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGWRBKBGKTKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4OS, SOF4 | |

| Record name | sulfur tetrafluoride oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_tetrafluoride_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Thionyl tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160060 | |

| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-54-1 | |

| Record name | Sulfur fluoride oxide (SF4O), (SP-5-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur tetrafluoride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。